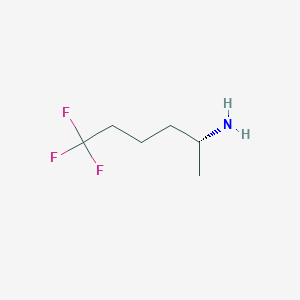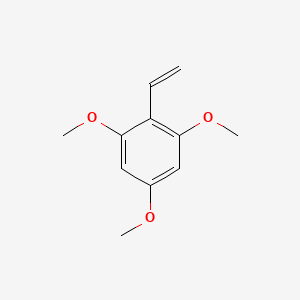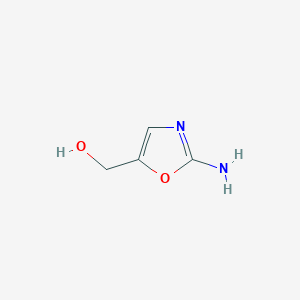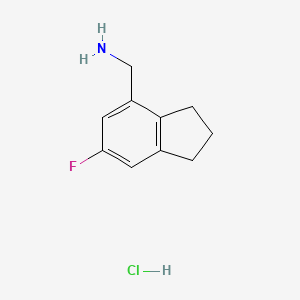
1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom, making it a fluorinated compound
Méthodes De Préparation
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride typically involves several steps:
Starting Material: The synthesis begins with 6-fluoro-2,3-dihydro-1H-inden-4-one, which is a key intermediate.
Reduction: The ketone group in 6-fluoro-2,3-dihydro-1H-inden-4-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the amine group to an alkyl group using hydrogenation.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents.
Major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted amines.
Applications De Recherche Scientifique
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: This compound contains an indole ring, which imparts different biological activities.
(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid: The presence of a methyl group and a different substitution pattern affects its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which makes it a versatile intermediate in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H13ClFN |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-7-2-1-3-10(7)8(5-9)6-12;/h4-5H,1-3,6,12H2;1H |
Clé InChI |
HPBSXMPTYVKWMD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=CC(=C2)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


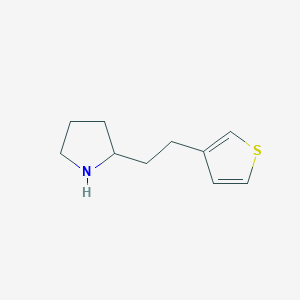

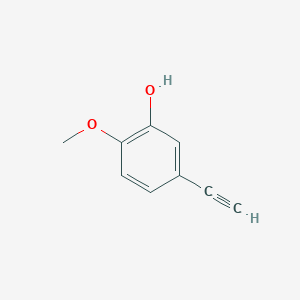
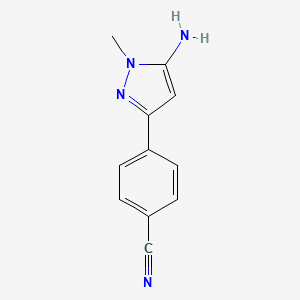
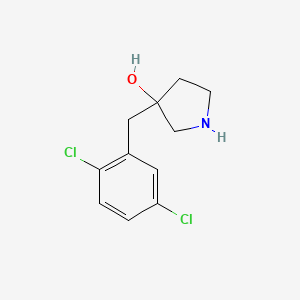
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)


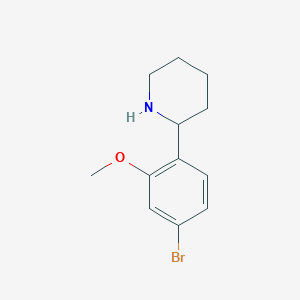
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)
